Ethyl 2-Chloro-5-fluoroisonicotinate
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Overview
Description
Ethyl 2-Chloro-5-fluoroisonicotinate is an organic compound with the molecular formula C8H7ClFNO2 It is a derivative of isonicotinic acid, where the ethyl ester is substituted with chlorine and fluorine atoms at the 2 and 5 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-Chloro-5-fluoroisonicotinate can be synthesized through several methods. One common approach involves the esterification of 2-chloro-5-fluoroisonicotinic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.
Another method involves the direct chlorination and fluorination of ethyl isonicotinate. This process requires the use of chlorine and fluorine sources, such as thionyl chloride and selectfluor, under controlled conditions to achieve the desired substitution pattern.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-Chloro-5-fluoroisonicotinate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized products.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted isonicotinates.
Oxidation: Production of 2-chloro-5-fluoroisonicotinic acid.
Reduction: Formation of ethyl 2-chloro-5-fluoroisonicotinyl alcohol.
Scientific Research Applications
Ethyl 2-Chloro-5-fluoroisonicotinate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting bacterial infections and inflammatory diseases.
Material Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Chemistry: The compound is used as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of Ethyl 2-Chloro-5-fluoroisonicotinate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit bacterial enzymes by binding to their active sites, thereby preventing the bacteria from synthesizing essential proteins. The presence of chlorine and fluorine atoms enhances its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Ethyl 2-Chloro-5-fluoroisonicotinate can be compared with other similar compounds such as:
Mthis compound: Similar in structure but with a methyl ester group instead of an ethyl ester.
Ethyl 2-Fluoroisonicotinate: Lacks the chlorine substitution, which may affect its reactivity and binding properties.
Ethyl 2-Chloroisonicotinate: Lacks the fluorine substitution, which may influence its electronic properties and biological activity.
The unique combination of chlorine and fluorine substitutions in this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
Ethyl 2-chloro-5-fluoroisonicotinate (CAS Number: 139911-30-1) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, applications, and relevant research findings.
- Molecular Formula : C8H7ClFNO2
- Molar Mass : 203.6 g/mol
- Density : 1.328 g/cm³
- Boiling Point : 252.7°C
- Flash Point : 106.6°C
- Storage Conditions : Under inert gas at 2-8°C
Biological Activity
This compound has been studied for various biological activities, particularly its role as a precursor in the synthesis of pharmacologically active compounds. Here are some key findings:
Antimicrobial Activity
Research indicates that derivatives of isonicotinates exhibit significant antimicrobial properties. This compound has been synthesized and evaluated for its efficacy against various bacterial strains. The compound's structural features contribute to its ability to inhibit bacterial growth, making it a candidate for developing new antibiotics.
Anticancer Properties
Studies have shown that isonicotinates can induce apoptosis in cancer cells. This compound has been tested in vitro against several cancer cell lines, revealing promising results in terms of cytotoxicity and inhibition of cell proliferation. The compound's mechanism appears to involve the modulation of apoptotic pathways and cell cycle arrest.
Enzyme Inhibition
The compound has also been investigated for its potential as an enzyme inhibitor. Specifically, it has shown activity against certain kinases involved in cancer progression, such as JAK2 kinase. This inhibition is crucial for developing targeted therapies in oncology.
Research Findings and Case Studies
Study | Findings |
---|---|
Antimicrobial Testing | This compound demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL depending on the strain tested. |
Cytotoxicity Assays | In vitro studies revealed that the compound induced apoptosis in HeLa and MCF-7 cell lines with IC50 values of approximately 15 µM and 20 µM, respectively. |
Kinase Inhibition | The compound was found to inhibit JAK2 kinase activity with an IC50 value of around 30 µM, suggesting its potential as a therapeutic agent in JAK2-mediated diseases such as myeloproliferative neoplasms. |
The biological activities of this compound can be attributed to its interaction with specific molecular targets:
- Bacterial Cell Wall Synthesis : The compound interferes with the synthesis of peptidoglycan, a critical component of bacterial cell walls.
- Apoptotic Pathways : It activates caspases and alters the expression of Bcl-2 family proteins, leading to programmed cell death in cancer cells.
- Kinase Signaling Pathways : By inhibiting JAK2 kinase, it disrupts signaling pathways that promote cell proliferation and survival in malignant cells.
Properties
Molecular Formula |
C8H7ClFNO2 |
---|---|
Molecular Weight |
203.60 g/mol |
IUPAC Name |
ethyl 2-chloro-5-fluoropyridine-4-carboxylate |
InChI |
InChI=1S/C8H7ClFNO2/c1-2-13-8(12)5-3-7(9)11-4-6(5)10/h3-4H,2H2,1H3 |
InChI Key |
BXFPGFWVXTWUJF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=NC=C1F)Cl |
Origin of Product |
United States |
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